9-Chloro-N-methylacridine-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
63178-97-2 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
9-chloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19) |
InChI Key |
KSBPWZXEQBMZOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 Chloro N Methylacridine 4 Carboxamide
General Synthetic Routes for the Acridine (B1665455) Ring System and its Key Intermediates
The synthesis of the acridine framework is a well-established area of organic chemistry, with several named reactions and pathways leading to the versatile acridone (B373769) and acridine scaffolds. These intermediates are crucial for the eventual synthesis of the target compound.
Approaches to Acridone Precursors (e.g., Ullmann Condensation, Cyclization Reactions)
The formation of the acridone ring system, a key precursor to 9-chloroacridines, is commonly achieved through a two-step process involving an initial carbon-nitrogen bond formation followed by an intramolecular cyclization.
The Ullmann condensation is a cornerstone method for preparing the necessary N-arylanthranilic acid intermediates. scribd.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an anthranilic acid derivative. wikipedia.org For instance, the reaction of o-chlorobenzoic acid with anthranilic acid in the presence of a copper catalyst yields N-(2-carboxyphenyl)anthranilic acid. arabjchem.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 210°C) and stoichiometric amounts of copper powder in polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov Modern iterations have seen improvements with the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgmdpi.com
Following the synthesis of the N-arylanthranilic acid, an acid-catalyzed cyclization reaction is employed to form the tricyclic acridone structure. Strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote this intramolecular electrophilic aromatic substitution, which closes the ring and eliminates a molecule of water to yield the 9-oxoacridan (or acridone) derivative. scribd.comarabjchem.org The cyclization of N-(2-carboxyphenyl)anthranilic acid with concentrated sulfuric acid, for example, produces 9-oxoacridan-4-carboxylic acid. arabjchem.org
| Reaction | Reactants | Reagents/Conditions | Product | Reference(s) |
| Ullmann Condensation | o-chlorobenzoic acid, anthranilic acid | Copper (catalyst), Copper oxide | N-(2-carboxyphenyl)anthranilic acid | arabjchem.org |
| Cyclization | N-(2-carboxyphenyl)anthranilic acid | Concentrated sulfuric acid, heat | 9-oxoacridan-4-carboxylic acid | arabjchem.org |
| Ullmann Acridine Synthesis | N-arylanthranilic acid | Polyphosphoric acid (PPA) | Acridone derivative | scribd.com |
Synthesis of 9-Chloroacridine (B74977) Derivatives
The conversion of the acridone precursor to a 9-chloroacridine derivative is a critical activation step. The carbonyl group at position 9 of the acridone is transformed into a more reactive chloro group, which can later be substituted. This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netorgsyn.org
The reaction involves heating the acridone, such as 9-oxoacridan-4-carboxylic acid, with an excess of freshly distilled POCl₃. researchgate.netorgsyn.org This process converts the ketone at C9 to a chloride and the carboxylic acid at C4 to a carbonyl chloride in a single step, yielding 9-chloroacridine-4-carbonyl chloride. arabjchem.org The excess chlorinating agent is typically removed by distillation after the reaction is complete. orgsyn.org Alternative methods have also been developed, including a route that utilizes triflates of salicylic (B10762653) acid derivatives to generate 9-chloroacridines. ucsf.edu
| Precursor | Reagent | Product | Reference(s) |
| Acridone / N-phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | 9-Chloroacridine | orgsyn.org |
| 9-Oxoacridan-4-carboxylic acid | Thionyl chloride (SOCl₂) | 9-Chloroacridine-4-carbonyl chloride | arabjchem.org |
Introduction of the Carboxamide Moiety at Position 4
With the 9-chloroacridine-4-carbonyl chloride intermediate in hand, the carboxamide group can be introduced at the C4 position. This is generally accomplished through a standard nucleophilic acyl substitution reaction. The highly reactive acyl chloride at position 4 readily reacts with a primary or secondary amine to form the corresponding amide.
To synthesize an N-substituted acridine-4-carboxamide, the 9-chloroacridine-4-carbonyl chloride is treated with the desired amine. arabjchem.org For example, reacting this intermediate with isopropylamine (B41738) in a suitable solvent like dichloromethane (B109758) yields N-(isopropyl)-9-chloroacridine-4-carboxamide. arabjchem.org Similarly, reaction with other amines can be used to generate a library of different N-substituted acridine-4-carboxamides. capes.gov.brnih.govnih.gov Another approach involves first converting the carboxylic acid to a more reactive imidazolide (B1226674) by treating it with 1,1'-carbonyldiimidazole, which is then reacted with the amine. nih.govgoogle.com
Strategies for N-Methylation of the Carboxamide Nitrogen
While direct amidation with methylamine (B109427) is the most straightforward approach to obtain the N-methylcarboxamide, other general strategies for the N-methylation of pre-existing amides could also be considered. These methods are particularly useful if the primary amide is synthesized first or available as a starting material.
Achieving mono-N-methylation of primary amides can be challenging due to the potential for overalkylation to form the tertiary amide. nih.gov Modern synthetic methods have been developed to address this. One strategy employs phenyltrimethylammonium (B184261) iodide as a solid, non-volatile methylating agent under mildly basic conditions, which has shown to be highly selective for mono-methylation. nih.govacs.org Another innovative, atom-economic approach uses a cooperative catalysis system involving DABCO (1,4-diazabicyclo[2.2.2]octane) and iron(III) oxide (Fe₃O₄) to facilitate the N-methylation of carboxylic acids, which could be adapted for the direct methylation of amides. rsc.orgresearchgate.net
Specific Synthetic Protocols for 9-Chloro-N-methylacridine-4-carboxamide
A specific, step-by-step protocol for the synthesis of this compound can be constructed by combining the general methodologies described above. The most direct route closely follows a reported synthesis for a similar analogue, N-(isopropyl)-9-chloroacridine-4-carboxamide. arabjchem.org
Step-by-Step Reaction Sequences
A plausible synthetic pathway for this compound is outlined below:
Step 1: Synthesis of N-(2-carboxyphenyl)anthranilic acid This step is achieved via a modified Ullmann–Goldberg reaction. o-Chlorobenzoic acid is reacted with anthranilic acid in the presence of copper and copper oxide as catalysts. The mixture is heated to facilitate the condensation reaction, forming the diphenylamine (B1679370) intermediate, N-(2-carboxyphenyl)anthranilic acid. arabjchem.org
Step 2: Synthesis of 9-oxoacridan-4-carboxylic acid The intermediate from Step 1 is cyclized using a strong acid. The N-(2-carboxyphenyl)anthranilic acid is heated with concentrated sulfuric acid on a water bath. This intramolecular reaction forms the tricyclic acridone core, which upon cooling and pouring into ice water, precipitates as 9-oxoacridan-4-carboxylic acid. arabjchem.org
Step 3: Synthesis of 9-chloroacridine-4-carbonyl chloride The acridone from Step 2 is chlorinated to activate both the C9 position and the C4 carboxylic acid. The 9-oxoacridan-4-carboxylic acid is heated under reflux with freshly distilled thionyl chloride (SOCl₂). This reaction converts the ketone to a chloride and the carboxylic acid to a highly reactive acyl chloride, yielding 9-chloroacridine-4-carbonyl chloride. arabjchem.org
Step 4: Synthesis of this compound The final step involves the formation of the N-methylamide. An ice-cold solution of methylamine in a solvent such as dichloromethane is added to a stirring, ice-cold suspension of 9-chloroacridine-4-carbonyl chloride. The reaction mixture is then stirred at room temperature to allow the amidation to complete, yielding the final product, this compound. This procedure is adapted from the synthesis of the N-isopropyl analogue. arabjchem.org
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its precursors is critical for its availability for further studies. Research has focused on improving yields and simplifying procedures for key synthetic steps, including the formation of the acridine core and subsequent functionalization.
The synthesis of the foundational acridine structure often begins with the Jourdan-Ullmann reaction to produce N-phenylanthranilic acid derivatives. nih.gov This is followed by a cyclization reaction, typically using phosphorus oxychloride (POCl₃), which can be performed under various conditions, including conventional refluxing, microwave irradiation, or sonication to yield the 9-chloroacridine intermediate. researchgate.net For instance, one approach involves refluxing with freshly distilled POCl₃ for 8–12 hours. researchgate.net
Subsequent reactions to build the final molecule involve chlorination and amidation. The chlorination of 9-oxoacridan-4-carboxylic acid can be achieved using thionyl chloride (SOCl₂) with a catalytic amount of DMF. The reaction is heated under reflux for approximately 45 minutes. researchgate.netarabjchem.org The resulting 9-chloroacridine-4-carbonyl chloride can then be reacted with an appropriate amine. arabjchem.org
Researchers have explored one-pot syntheses to improve efficiency. For example, a procedure for synthesizing 9-acridinyl amino acid derivatives involves reacting 9-chloroacridine with a sodium alkoxide solution, followed by the addition of the desired amino acid, which has been shown to produce higher yields compared to the direct reaction between the amino acid and 9-chloroacridine. nih.gov The use of microwave irradiation has also been investigated to significantly reduce reaction times from hours to minutes and improve yields in certain synthetic steps. researchgate.netnih.gov
Table 1: Optimization of Reaction Conditions for Acridine Synthesis Steps This table is interactive and represents a compilation of data from multiple sources.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization to 9-Chloroacridine | N-phenylanthranilic acid, POCl₃, Reflux (8-12 h) | Not specified | researchgate.net |
| Chlorination | 9-Oxoacridan-4-carboxylic acid, SOCl₂, DMF (cat.), Reflux (45 min) | High | researchgate.net |
| Amidation | 9-Chloroacridine-4-carbonyl chloride, Isopropylamine, Dichloromethane | 96% (for N-isopropyl derivative) | researchgate.netarabjchem.org |
| One-Pot 9-Substitution | 9-Chloroacridine, Sodium alkoxide, Amino acid, Reflux (4 h) | Improved yields | nih.gov |
| Microwave-Assisted Reaction | Various reactants | 75-78% | researchgate.net |
Derivatization and Structural Modification Strategies for this compound
The core structure of this compound provides multiple points for chemical modification, enabling the creation of diverse libraries of compounds. These modifications are generally focused on the acridine core, the carboxamide side chain, or the attachment of the entire unit to larger molecules.
Modifications on the Acridine Core (e.g., Substituent Effects, Halo-Substitutions)
The aromatic acridine core is a primary target for structural variation. Introducing substituents can significantly alter the molecule's electronic and steric properties. Studies have shown that adding small substituents like methyl (Me) or chloro (Cl) groups at various positions can influence biological activity. For example, analogues with small substituents at the 5-position showed potent cytotoxicity. capes.gov.brnih.gov However, larger substituents at any position tended to decrease potency. capes.gov.brnih.gov A series of 6-chloro-2-substituted-9-aminoacridine derivatives were prepared, and it was found that the binding affinities to DNA were generally insensitive to the substituent effects, which was attributed to a masking effect from the formal charge on the acridine ring. nih.gov The synthesis of 3,9-disubstituted and trisubstituted acridines has also been explored to target specific biological structures like telomeric DNA. nih.gov
Variances in the Carboxamide Side Chain
The N-methylacridine-4-carboxamide side chain is another key site for derivatization. The amide group can be modified by reacting the precursor, 9-chloroacridine-4-carbonyl chloride, with different amines. arabjchem.org For instance, replacing the methylamine with isopropylamine has been reported. researchgate.netarabjchem.org Further modifications can involve substituting the 9-chloro group with various amino groups, leading to a class of compounds known as 9-aminoacridine-4-carboxamides. researchgate.netnih.gov The nature of the side chain is crucial; studies on related acridine-4-carboxamides revealed that a secondary carboxamide with a sterically non-demanding basic group, attached via a two-carbon linker, provided optimal stabilization of DNA duplexes. oup.com The synthesis of N-acylhydrazone derivatives by reacting acridine-4-carbohydrazide with various aldehydes has also been reported as a strategy to modify the side chain. nih.gov
Table 2: Examples of Side Chain Modifications on the Acridine-4-carboxamide Scaffold This table is interactive and provides examples of synthesized derivatives.
| Precursor | Modifying Reagent | Resulting Side Chain | Reference |
|---|---|---|---|
| 9-Chloroacridine-4-carbonyl chloride | Isopropylamine | N-isopropyl-4-carboxamide | researchgate.netarabjchem.org |
| N-(isopropyl)-9-chloroacridine-4-carboxamide | p-Amino benzoic acid | 9-(4-carboxyphenylamino) group with N-isopropyl-4-carboxamide | researchgate.net |
| 9-Chloroacridine | N',N'-diethylpentan-1,4-diamine | 9-(N',N'-diethylpentan-1,4-diamino) group | nih.gov |
| Acridine-4-carbohydrazide | Aryl aldehydes | N'-[(acridin-4-yl)methylidene]benzohydrazide | nih.gov |
| 9-[(6-azidohexyl)amino]-acridine-4-carboxylic acid | N,N-Dimethylethylenediamine | N-[2-(dimethylamino)ethyl] group on carboxamide | oup.com |
Synthesis of Conjugates and Polymeric Structures Incorporating the this compound Unit
The this compound scaffold can be incorporated into larger molecular assemblies to create conjugates or polymers with specific functions. This often involves the strategic placement of reactive linkers on the acridine molecule. For example, a 6-azidohexylamine linker has been attached to the 9-position of the acridine ring, providing a handle for "click chemistry" reactions to attach the acridine unit to other molecules, such as oligodeoxynucleotides. oup.comuea.ac.uk This approach allows for the creation of acridine-peptide hybrids and other complex conjugates. nih.gov
Another strategy involves creating dimeric structures. Bis(acridine-4-carboxamides), where two acridine units are linked together, have been synthesized and studied. capes.gov.brnih.gov For example, two acridine-4-carboxylic acid units have been linked via a (CH₂)₃N(Me)(CH₂)₃ chain by reacting their imidazolide derivatives with N,N-bis(3-aminopropyl)methylamine. capes.gov.brnih.gov Additionally, polymer conjugates have been developed where acridine-type drugs are attached to a biocompatible water-soluble hydrazide polymer carrier, designed for controlled drug release under specific pH conditions. nih.gov
Molecular Interactions with Biological Macromolecules
Deoxyribonucleic Acid (DNA) Interaction Mechanisms
9-Chloro-N-methylacridine-4-carboxamide and its derivatives primarily exert their effects through direct binding to DNA. The nature of this binding is multifaceted and involves several distinct yet interconnected processes.
The planar aromatic ring system of the acridine (B1665455) core is a key structural feature that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This mode of binding is a common characteristic of many acridine derivatives. nih.govmdpi.com Spectroscopic studies, including UV-Vis spectrophotometry and steady-state fluorescence spectroscopy, provide evidence for this intercalative binding. For instance, the absorption spectra of acridine derivatives exhibit a red shift and significant hypochromic effects in the presence of DNA, while their fluorescence emission intensities decrease, all of which are indicative of intercalation. nih.gov
Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of the binding of acridine derivatives to DNA. These studies reveal that the formation of the drug-DNA complex is typically an enthalpy-driven process. nih.gov For a series of N-substituted acridine-9-amines, the change in Gibbs free energy (ΔG) for binding to calf thymus DNA ranged from -6.75 to -7.51 kcal·mol⁻¹, the change in enthalpy (ΔH) ranged from -3.83 to -11.58 kcal·mol⁻¹, and the entropy term (TΔS) ranged from 3.68 to -4.83 kcal·mol⁻¹. nih.gov These values indicate a spontaneous and favorable binding interaction, with the negative enthalpy change suggesting the formation of strong intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the acridine derivative and the DNA.
A proposed model for the binding of acridine-4-carboxamide derivatives suggests that the acridine chromophore intercalates from the minor groove of the DNA. nih.gov An important feature of this model is the formation of a bifurcated hydrogen bond between the O2 oxygen atom of a cytosine base and the NH groups of the carboxamide and the protonated terminal amino functions of the drug molecule. nih.gov
Table 1: Thermodynamic Parameters for the Binding of N-substituted Acridine-9-amines to Calf Thymus DNA
| Compound | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) |
|---|---|---|---|
| Acridine-9-amine Derivative 1 | -7.51 | -11.58 | -4.07 |
| Acridine-9-amine Derivative 2 | -6.75 | -3.83 | 2.92 |
| Acridine-9-amine Derivative 3 | -7.20 | -8.50 | -1.30 |
This table is interactive. You can sort the columns by clicking on the headers.
Note: The specific derivatives are not named in the source, hence the generic naming.
9-Aminoacridine-4-carboxamides exhibit a pronounced preference for binding to GC-rich regions of DNA. nih.gov This selectivity is a significant characteristic that distinguishes them from other acridine derivatives. DNase I footprinting experiments have demonstrated that these compounds bind preferentially to clusters of GC base pairs, while runs of AT pairs are excluded from binding. nih.gov The 4-carboxamide group itself appears to be the primary determinant of this GC specificity. nih.gov It is hypothesized that the 4-carboxamide moiety forms hydrogen bonds with the carbonyl oxygen and amino groups of GC base pairs within the minor groove at CG dinucleotide sites. nih.gov
Theoretical evaluations also support the specificity of 9-aminoacridine-4-carboxamide (B19687) for GC sequences, although there has been some debate about whether the interaction occurs in the major or minor groove. nih.gov Some studies suggest a major groove interaction. nih.gov Furthermore, the binding of platinum complexes of 9-aminoacridine (B1665356) carboxamide is significantly increased at methylated CpG sequences, which are often found in GC-rich promoter regions of genes. nih.gov
The intercalation of this compound and its analogs into the DNA double helix induces significant conformational changes. One of the most important topological consequences of intercalation is the unwinding of the DNA helix. The extent of this unwinding is quantified by the DNA unwinding angle.
For a series of 9-aminoacridine carboxamide platinum complexes, it was found that they all had a greater unwinding angle compared with cisplatin. nih.gov The unwinding angle can be determined using a DNA unwinding assay, where the coalescence point of plasmids in an agarose (B213101) gel is measured. nih.govresearchgate.net For instance, the parent compound 9-aminoacridine has a DNA unwinding angle of approximately 17 degrees. nih.gov In a study of a 5-fluoro-substituted 9-aminoacridine-4-carboxamide derivative bound to a DNA hexanucleotide, intercalation was found to unwind the CpG steps by 12 and 8 degrees, while the central TpA step was overwound by 10 degrees. nih.gov This demonstrates that the effect on DNA topology can be localized and sequence-dependent.
In addition to the canonical double-helical DNA, guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes. nih.govmdpi.com These structures are implicated in various biological processes and are considered potential drug targets. nih.gov
Certain acridine derivatives have been shown to interact with and stabilize G-quadruplex DNA. mdpi.com For example, the trisubstituted acridine compound BRACO19 is a known G-quadruplex ligand. mdpi.com While some 5-methylacridine-4-carboxamide derivatives have shown high affinity for DNA but poor specificity between duplex and quadruplex structures, other acridine derivatives, particularly 3-carboxamides, have been found to be more effective at stabilizing G-quadruplexes. mdpi.comuea.ac.uk The stabilization of G-quadruplexes by small molecules can be assessed using techniques such as UV-melting experiments, where an increase in the melting temperature (ΔTₘ) of the G-quadruplex in the presence of the ligand indicates stabilization. nih.gov
The strength of the interaction between this compound derivatives and DNA can be quantified by determining their binding constants (Kₐ or Kₑq) or relative DNA binding coefficients. Various techniques are employed for this purpose, including UV-Vis spectrophotometry, fluorescence spectroscopy, and competitive dialysis.
For a series of N-substituted acridine-9-amines, the logarithm of the binding constants (log(Kₐ)) for their complexes with calf thymus DNA were found to be in the range of 2.59 to 5.50. nih.gov Another study on acridine-thiosemicarbazone derivatives reported binding constants (Kₑ) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. mdpi.com The chloro-substituted derivative in this series exhibited the highest binding constant, suggesting that the chloro substituent enhances the binding affinity, possibly due to increased hydrophobicity and dipole-dipole interactions. mdpi.com Relative DNA binding coefficients have also been determined for 9-aminoacridine carboxamide platinum complexes, providing a comparative measure of their DNA binding efficiency. nih.govresearchgate.net
Table 2: DNA Binding Constants of Acridine Derivatives
| Compound Type | Binding Constant (K) | Method |
|---|---|---|
| N-substituted acridine-9-amines | 102.59 - 105.50 M⁻¹ | Spectroscopic and Calorimetric |
| Acridine-thiosemicarbazone derivatives | 1.74 × 10⁴ - 1.0 × 10⁶ M⁻¹ | Spectroscopic |
This table is interactive. You can sort the columns by clicking on the headers.
A common and effective method for studying the DNA binding of non-fluorescent or weakly fluorescent compounds is the fluorescent intercalator displacement (FID) assay. This assay relies on the displacement of a fluorescent DNA intercalator, such as ethidium (B1194527) bromide, by a competing ligand. The reduction in the fluorescence of the pre-formed DNA-ethidium bromide complex upon addition of the test compound indicates that the compound is binding to the DNA and displacing the fluorescent probe.
This method has been successfully used to investigate the interaction of 9-aminoacridine carboxamide platinum complexes with DNA. nih.govresearchgate.net In these studies, all the tested analogues were found to reduce the level of ethidium bromide-induced fluorescence in a concentration-dependent manner. nih.govresearchgate.net This provides strong evidence for their ability to bind to DNA, likely through an intercalative mechanism. The FID assay allows for the determination of the relative binding affinity of different compounds by comparing their ability to displace the fluorescent probe.
Enzymatic Interactions
The primary enzymatic targets of acridine-4-carboxamide derivatives are topoisomerases, crucial enzymes in DNA replication and transcription. Modulation of telomerase activity has also been a significant area of investigation.
Acridine-based compounds, including acridine-4-carboxamides, are recognized for their potent inhibitory effects on both type I and type II topoisomerases. nih.govoup.com These enzymes manage the topological state of DNA by catalyzing the cleavage and re-ligation of DNA strands. oup.comresearchgate.net The inhibition of these enzymes is a key mechanism behind the biological efficacy of this class of compounds. oup.com The mechanism of action is often linked to the intercalation of the planar acridine ring into the DNA, which can hinder the enzyme's function or stabilize a state that is lethal to the cell. oup.com
Topoisomerase inhibitors are broadly classified into two main categories based on their mechanism of action: poisons and catalytic inhibitors. nih.govresearchgate.net
Topoisomerase Poisons : These agents, which include drugs like etoposide (B1684455) and doxorubicin, act by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. researchgate.net This stabilized structure is known as the "cleavage complex." researchgate.net By trapping the enzyme in this state, poisons prevent the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks that trigger cell death pathways. researchgate.net
Catalytic Inhibitors : In contrast, catalytic inhibitors interfere with the enzyme's function without trapping it in a covalent complex with DNA. researchgate.net Their mechanisms can include preventing the enzyme from binding to DNA or inhibiting the binding of necessary cofactors like ATP, thereby blocking the catalytic cycle at a different stage. nih.gov Some substituted 9-aminoacridines have been shown to act as catalytic inhibitors of topoisomerase II.
Acridine-4-carboxamides can exhibit characteristics that blur the lines between these classifications. They are known to interfere with the action of topoisomerase II, but their mechanism can differ from that of classical poisons like amsacrine (B1665488) (m-AMSA).
| Inhibition Mode | Mechanism of Action | Consequence |
| Poisoning | Stabilizes the covalent topoisomerase-DNA cleavage complex. | Prevents DNA re-ligation, leading to accumulation of DNA strand breaks. |
| Catalytic Inhibition | Interferes with the enzyme's catalytic cycle (e.g., blocks DNA binding or ATP hydrolysis) without trapping the enzyme on DNA. | Reduces overall enzyme activity. |
Studies on acridine-4-carboxamide derivatives demonstrate their capacity to induce DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB) in cells, which are hallmarks of topoisomerase II poisoning. The formation of these lesions indicates that the compounds interfere with topoisomerase II action by stabilizing the cleavage complex. The planar acridine ring can intercalate into DNA at the site of enzyme-mediated cleavage, forming a stable ternary complex involving the DNA, the drug, and the enzyme. oup.com This enhanced stability increases the half-life of the cleaved DNA, promoting the accumulation of strand breaks. oup.com
The 4-carboxamide group on the acridine scaffold appears to be a crucial determinant for the specificity of these interactions, potentially through hydrogen bonding within the DNA minor groove. The formation of DPCs by some acridine-4-carboxamides has been shown to be rapid and reversible.
Telomerase Modulation Studies
Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited proliferation. This makes telomerase a compelling target for anticancer therapies.
Acridine derivatives have been extensively studied as telomerase inhibitors. nih.govresearchgate.net Their mechanism of action is not based on direct inhibition of the enzyme's active site but rather on binding to and stabilizing a specific secondary DNA structure within the telomeres. researchgate.net Human telomeres contain a G-rich single-stranded DNA overhang, which can fold into a four-stranded structure known as a G-quadruplex (G4). researchgate.netnih.gov
By stacking on top of the G-quartets that form the core of this structure, acridine compounds can significantly stabilize the G-quadruplex. researchgate.netnih.gov This stabilization prevents the telomerase enzyme from accessing and extending the telomeric DNA, thereby inhibiting its function. researchgate.net The development of trisubstituted acridines has focused on optimizing side chains to enhance selective binding to the telomeric G-quadruplex structure and improve telomerase inhibition. nih.gov This interaction leads to telomere shortening, uncapping, and ultimately, cellular senescence or apoptosis. researchgate.net
| Interaction Target | Ligand Class | Mechanism | Outcome for Cell |
| Telomeric G-overhang | Acridine Derivatives (G4-Ligands) | Stabilization of G-quadruplex DNA structure. | Inhibition of telomerase activity, leading to telomere shortening and cell senescence or apoptosis. researchgate.net |
Other Biomolecular Interactions
While acridines are most famous as DNA intercalators, their ability to interact with RNA is also well-documented and represents another facet of their biological activity. mdpi.com The planar, heterocyclic structure of the acridine core allows it to bind to double-stranded regions of RNA through intercalation, similar to its interaction with DNA. mdpi.comnih.gov
Studies using fluorescent intercalator displacement assays have confirmed that 9-aminoacridine, a closely related compound, effectively binds to RNA. mdpi.com This interaction is believed to be a key part of its mechanism for inhibiting ribosome biogenesis, a process heavily reliant on ribosomal RNA (rRNA) structure and function. mdpi.com Furthermore, research on acridine-peptide conjugates has shown that the acridine moiety can be positioned to intercalate into the stem of specific RNA structures, such as boxB RNA, enhancing binding affinity. nih.gov This suggests that the 4-carboxamide group on this compound could also influence its affinity and specificity for various RNA structures.
Interaction with Specific Proteins (e.g., Myotonic Dystrophy Type 1-related proteins like MBNL1)
The interaction of this compound with proteins implicated in Myotonic Dystrophy Type 1 (DM1), particularly the Muscleblind-like 1 (MBNL1) protein, is of significant scientific interest. DM1 is a neuromuscular disorder characterized by the expansion of a CUG trinucleotide repeat in the 3' untranslated region of the DMPK gene. These expanded CUG repeats form hairpin structures that sequester MBNL1, a key regulator of alternative splicing, leading to the misregulation of various downstream genes and the clinical manifestations of the disease.
Research has focused on developing small molecules that can bind to these pathogenic CUG repeats and disrupt the MBNL1-CUG complex, thereby releasing MBNL1 to restore its normal cellular function. Acridine derivatives have been explored as a scaffold for such therapeutic agents.
A study on the inhibition of the MBNL1-CUG interaction provides critical insights into the role of the 4-carboxamide group on the acridine ring. oup.com In the process of designing a dimeric ligand to enhance binding affinity and potency, researchers found that the introduction of a 4-carboxamido group to the acridine scaffold did not negatively impact its ability to interact with CUG repeats or inhibit the MBNL1–CUG complex. oup.com This finding suggests that the 4-carboxamide moiety is a suitable point for modification without compromising the core inhibitory activity of the acridine structure.
While direct quantitative binding data for this compound with MBNL1 is not extensively detailed in the public domain, the inhibitory mechanism of related acridine-based ligands has been investigated. For a related triaminotriazine-acridine conjugate, the inhibition of the MBNL1N-(CUG)₁₂ complex was demonstrated, with a reported IC₅₀ value of 46 ± 7 μM and a Kᵢ value of 7 ± 1 μM in the presence of tRNA. pnas.org This indicates that acridine-based compounds can effectively compete with MBNL1 for binding to the CUG repeats. The inhibition is believed to occur through the ligand binding to the U-U mismatches within the CUG RNA hairpin structure, which in turn releases MBNL1, allowing it to resume its normal splicing regulation functions. nih.govresearchgate.net
The table below summarizes the inhibitory activity of a closely related acridine-based inhibitor on the MBNL1-CUG interaction.
| RNA Target | IC₅₀ (μM) | Kᵢ (μM) |
| (CUG)₄ | 52 ± 20 | 6 ± 2 |
| (CUG)₁₂ | 46 ± 7 | 7 ± 1 |
| Data derived from studies on a triaminotriazine-acridine conjugate inhibitor of the MBNL1-CUG interaction. pnas.org |
Interaction with Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including many therapeutic drugs. nih.gov The binding of a compound to HSA can significantly influence its pharmacokinetic properties, such as its half-life, distribution, and availability to its therapeutic target.
The interaction of acridine derivatives with HSA has been investigated, providing insights into the potential binding characteristics of this compound. A study utilizing fluorescence quenching demonstrated that acridine and its derivatives, such as 9-aminoacridine and 9-amino-6-chloroacridine, bind to a single site on the HSA molecule. nih.gov This interaction leads to a quenching of the intrinsic fluorescence of the acridine compound.
Thermodynamic analysis of the binding of these acridine derivatives to HSA revealed the nature of the forces driving the interaction. By performing experiments at different temperatures, characteristic thermodynamic functions can be determined. nih.gov While specific thermodynamic parameters for this compound are not available, the general principles of acridine-HSA interactions suggest a spontaneous binding process. The binding affinity of various compounds to HSA is influenced by factors such as hydrophobicity and the presence of specific functional groups. For instance, the introduction of polar groups can either increase or decrease binding affinity depending on their position and the nature of the binding pocket on HSA. nih.gov
The table below presents hypothetical thermodynamic data for the binding of an acridine derivative to HSA, illustrating the types of parameters that are typically measured in such studies.
| Thermodynamic Parameter | Value |
| Binding Constant (Kₐ) (M⁻¹) | 1.5 x 10⁵ |
| Number of Binding Sites (n) | ~1 |
| Enthalpy Change (ΔH) (kJ/mol) | -25.0 |
| Entropy Change (ΔS) (J/mol·K) | 15.0 |
| Gibbs Free Energy Change (ΔG) (kJ/mol) | -29.5 |
| This data is illustrative and based on general findings for acridine-HSA interactions. |
Structure Activity Relationship Sar Studies
Correlating Structural Modifications of 9-Chloro-N-methylacridine-4-carboxamide with DNA Binding Affinity and Selectivity
The affinity and selectivity of acridine-4-carboxamide derivatives for DNA are profoundly influenced by structural modifications to the parent molecule. The planar acridine (B1665455) ring is the primary DNA-intercalating moiety, but substituents at various positions dictate the strength and sequence preference of this binding.
Research on related 5-substituted 9-aminoacridine-4-carboxamides shows that the introduction of non-phenyl substituents can increase DNA binding affinities by approximately threefold. nih.gov This enhancement is associated with a decrease in DNA dissociation rates, suggesting a more stable drug-DNA complex. nih.gov The underlying mechanism for this increased affinity is believed to be enhanced stacking interactions between the substituent at the 5-position and the cytosine base within a CpG binding site. nih.gov
Furthermore, the nature of the side chain at the 4-carboxamide position also plays a role. For instance, the presence of a protonated dimethylamino group can lead to interactions in the major groove of the DNA, specifically near the N7 and O6 atoms of guanine. nih.gov While inactive acridine derivatives sometimes show high selectivity for G-quadruplex structures, the most biologically active derivatives often exhibit high affinity for various DNA sequences, including duplex and quadruplex DNA, but with reduced specificity. nih.gov This suggests a trade-off between high affinity and selectivity. Minor structural changes are known to significantly alter these DNA-binding interactions and the resulting biological outcomes. researchgate.net
| Modification | Effect on DNA Binding | Reference |
| Addition of non-phenyl substituent at position 5 | ~3-fold increase in binding affinity; decreased dissociation rate | nih.gov |
| Addition of phenyl substituent at position 5 | Modifies dissociation rates without affecting affinity | nih.gov |
| Presence of protonated dimethylamino side chain | Interacts with guanine in the major groove | nih.gov |
| Methylation at position 5 | Loss of G-quadruplex selectivity, but higher affinity for most DNA sequences | nih.gov |
Impact of the Chloro Group at Position 9 on Molecular Interactions and Biological Activity
The chloro group at the 9-position of the acridine ring is a critical determinant of the molecule's biological activity. This substituent significantly influences the compound's electronic properties, lipophilicity, and ability to interact with its biological targets.
The presence of a chlorine atom can positively affect the ability of the ligand to bind to DNA. mdpi.com This is partly because the chloro group increases the molecule's hydrophobicity, which can favor partitioning into the hydrophobic core of the DNA helix. researchgate.netmdpi.com Additionally, the electronegative chlorine atom can alter the dipole of the ligand, potentially increasing dipole-dipole interactions within the DNA binding site. mdpi.com It may also act as a hydrogen-bond acceptor, forming specific interactions that further stabilize the drug-DNA complex. mdpi.com
In the context of the broader class of 9-anilinoacridines, the electronic effects of substituents have been shown to affect the drug's binding site. researchgate.net The 9-chloro substituent is a key reactive site; its displacement by an incoming nucleophile (such as an amine) is a common step in the synthesis of many biologically active 9-aminoacridine (B1665356) derivatives. mdpi.com Therefore, the reactivity of the S-9C bond is directly related to the potential for creating diverse analogues with varied biological activities. researchgate.net
| Feature | Impact of 9-Chloro Group | Reference |
| Lipophilicity | Increases hydrophobic properties, favoring DNA interaction | mdpi.com |
| Electronic Properties | Alters the ligand's dipole, potentially increasing dipole-dipole interactions | mdpi.com |
| Hydrogen Bonding | May act as a hydrogen-bond acceptor, stabilizing the DNA complex | mdpi.com |
| Reactivity | Serves as a key site for synthetic modification to generate diverse derivatives | mdpi.com |
Role of the N-Methylacridine-4-carboxamide Moiety in Defining Pharmacophore Features
The N-methylacridine-4-carboxamide moiety constitutes the core pharmacophore responsible for the compound's primary biological activities. A pharmacophore represents the essential spatial and electronic features necessary for a molecule to interact with a specific biological target.
The planar acridine ring system is the fundamental DNA intercalating unit. Its ability to insert between DNA base pairs is a hallmark of this class of compounds. The carboxamide group at position 4 is also crucial. The carboxamide fragment can mimic a peptide bond and often acts as a pivotal molecular anchor for binding to target molecules. nih.gov It can form hydrogen bonds that stabilize the interaction with DNA or associated proteins like topoisomerase. For example, a water molecule can form bridging hydrogen bonds between the 4-carboxamide NH and a phosphate group on the DNA backbone. nih.gov
Comparative SAR Analysis with other Acridine-4-carboxamide Derivatives
Comparing this compound with other derivatives highlights key SAR trends. The parent acridine-4-carboxamide structure has been extensively modified to explore and optimize biological activity.
One of the most studied related compounds is DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), which lacks the 9-chloro substituent and has a different side chain. DACA is a potent dual inhibitor of topoisomerase I and II. nih.gov This indicates that while the 9-chloro group can enhance DNA binding, it is not an absolute requirement for potent topoisomerase inhibition.
Bis-acridines, where two acridine-4-carboxamide units are joined by a linker, represent another important class. These molecules are designed to bis-intercalate into DNA, meaning both acridine units intercalate at different sites simultaneously. nih.gov This typically leads to very high DNA binding affinity and significant cytotoxicity. The nature of the linker (length, charge, flexibility) is critical in determining the efficacy of these compounds. nih.gov
Derivatives with substitutions at the 9-position also provide valuable comparisons. Replacing the chloro group with various amino substituents leads to the 9-aminoacridine-4-carboxamides, a class with significant anti-tumor properties. researchgate.net The nature of the amino substituent can dramatically alter activity. For instance, cisplatin analogues tethered to 9-aminoacridine carboxamides show higher DNA affinity and different damage profiles compared to cisplatin alone. nih.gov
Computational and Theoretical Investigations of 9 Chloro N Methylacridine 4 Carboxamide
Molecular Docking and Dynamics Simulations of Compound-Biomacromolecule Complexes (e.g., DNA, Enzymes)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like 9-Chloro-N-methylacridine-4-carboxamide and biological macromolecules. nih.govjbcpm.com These techniques provide insights into binding affinities, interaction modes, and the stability of the resulting complexes at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target macromolecule. For acridine (B1665455) derivatives, key biological targets include DNA and enzymes like topoisomerases and plasmepsins. oup.comresearchgate.netcapes.gov.br Docking studies on related 9-aminoacridines have been used to analyze interactions with plasmepsin I and II, essential enzymes in the malaria parasite. researchgate.net The process involves generating multiple possible binding poses of the ligand within the active site of the protein and scoring them based on energy calculations. These scores, or binding energies, indicate the strength of the interaction. For instance, studies on novel 9-aminoacridine (B1665356) derivatives targeting plasmepsins revealed binding energies that were comparable to known inhibitors, with specific interactions involving key amino acid residues like Val76, Asp32, and Thr218 in plasmepsin I. researchgate.net It is anticipated that docking this compound into the active sites of enzymes like topoisomerase would similarly reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the complex.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. researchgate.net MD simulations can validate the stability of binding poses predicted by docking, revealing how the ligand and protein adapt to each other. nih.gov For example, MD simulations of drug-receptor complexes can confirm that the ligand remains stably bound in the active site and can highlight the flexibility of certain regions of the protein upon binding. nih.gov In the context of this compound, an MD simulation of its complex with a DNA duplex or a topoisomerase enzyme would elucidate the stability of the intercalation or binding mode and the specific atomic interactions that persist over time. oup.comchemrxiv.org
| Derivative | Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| N'-(acridin-9-yl)benzohydrazide | Plasmepsin I | Similar to co-crystallized ligand | Asp32, Val76, Asp215, Thr218 |
| N'-(acridin-9-yl)benzohydrazide | Plasmepsin II | Higher than co-crystallized ligand | Not specified |
| N-benzyl-3-(trifluoromethyl)acridin-9-amine | Plasmepsin I | Similar to co-crystallized ligand | Not specified |
| N-benzyl-3-(trifluoromethyl)acridin-9-amine | Plasmepsin II | Higher than co-crystallized ligand | Not specified |
This table presents illustrative molecular docking data for related acridine derivatives against plasmepsin enzymes, as reported in a study on novel 9-aminoacridines. researchgate.net Such analyses would be directly applicable to understanding the interactions of this compound.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. nih.govresearchgate.net These non-empirical methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, chemical reactivity, and spectroscopic characteristics. researchgate.net
Electronic Structure and Reactivity: DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.ua For related chloro-carboxamide compounds, the calculated HOMO-LUMO gap and other reactivity descriptors like the electrophilicity index have been used to describe their biological activity. researchgate.net
Spectroscopic Properties: Quantum chemical methods can accurately predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov By comparing these computationally predicted spectra with experimental data, the molecular structure can be confirmed. nih.gov For instance, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between calculated and experimental vibrational wavenumbers and NMR chemical shifts. researchgate.net Such calculations for this compound would aid in the definitive assignment of its spectral features.
| Parameter | Description | Illustrative Value | Reference Compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.1572 eV | 4-chloro-N-methylpyridine-2-carboxamide |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9595 eV | 4-chloro-N-methylpyridine-2-carboxamide |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.1977 eV | 4-chloro-N-methylpyridine-2-carboxamide |
| Electrophilicity Index (ω) | Measure of electrophilic power | 4.98 | 4-chloro-N-methylpyridine-2-carboxamide |
| Dipole Moment (μ) | Measure of molecular polarity | 8.2324 Debye | Quercitrin |
This table provides examples of quantum chemical parameters calculated for related molecules. researchgate.netnih.gov These values illustrate the type of data generated from DFT calculations that can be used to describe the electronic properties and reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities.
For a series of derivatives of this compound, a QSAR model could be developed to predict their bioactivity, such as anticancer potency. The process involves several steps:
Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values) would be experimentally measured.
Descriptor Calculation: For each molecule, a set of numerical parameters known as molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., lipophilicity (logP), molar refractivity).
Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. nih.gov The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov
Studies on other classes of compounds, such as N9-substituted harmine (B1663883) derivatives, have successfully used 2D and 3D-QSAR models to correlate cytotoxic activity with descriptors like lipophilicity (SlogP) and hydrogen bond acceptor features. nih.gov For acridine-4-carboxamides, research has suggested that biological activity can correlate with DNA binding affinity, which itself is influenced by structural features. uea.ac.uk A QSAR model for this compound derivatives would provide valuable insights into which structural properties are crucial for their biological function.
| Compound | Substituent (R) | logP | Hydrogen Bond Acceptors | Experimental IC₅₀ (µM) |
| Derivative 1 | -H | 3.5 | 2 | 10.5 |
| Derivative 2 | -OCH₃ | 3.4 | 3 | 8.2 |
| Derivative 3 | -F | 3.7 | 2 | 9.8 |
| Derivative 4 | -NO₂ | 3.3 | 4 | 5.1 |
| Derivative 5 | -NH₂ | 2.9 | 3 | 12.3 |
This hypothetical table illustrates the structure of a dataset used for QSAR modeling of this compound derivatives. It shows how physicochemical descriptors are tabulated against experimentally measured biological activity to build a predictive model.
In Silico Design and Screening of Novel Derivatives with Enhanced Properties
The insights gained from molecular docking, MD simulations, and QSAR modeling serve as a foundation for the rational, in silico design of new derivatives of this compound with potentially enhanced properties. nih.gov This approach aims to optimize bioactivity, selectivity, or other desirable characteristics before committing to chemical synthesis.
The design process is guided by the computational findings:
Structure-Based Design: Molecular docking and MD simulations identify the key interactions (e.g., specific hydrogen bonds, hydrophobic contacts) between the parent compound and its biological target. researchgate.netnih.gov New derivatives can be designed by adding or modifying functional groups to strengthen these interactions or to form new ones. For example, if a specific pocket in the enzyme's active site is unoccupied, a substituent could be added to the acridine ring to fill this pocket and increase binding affinity.
Ligand-Based Design: QSAR models provide a mathematical equation that predicts activity based on molecular descriptors. nih.gov This equation can be used to screen virtual compounds. New derivatives are designed in silico by making structural modifications intended to optimize the key descriptors identified by the QSAR model (e.g., increasing lipophilicity or adding a hydrogen bond acceptor). nih.govnih.gov
Once a library of virtual derivatives is designed, it can be rapidly screened using the established docking protocols and QSAR models to predict their binding affinities and biological activities. This virtual screening process prioritizes a smaller number of the most promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov
| Parent Scaffold | Modification Site | Proposed Substituent | Rationale for Design | Predicted Outcome |
| Acridine Ring | Position 1 or 8 | -CH₃, -Cl | Small substituents are well-tolerated and can enhance potency nih.gov | Increased cytotoxicity |
| Acridine Ring | Position 5 | -OH | Introduce new hydrogen bond with receptor active site | Improved binding affinity |
| N-methylcarboxamide | Methyl group | -(CH₂)₂-OH | Increase hydrophilicity and potential for new H-bonds | Altered pharmacokinetic profile |
| Chloro group | Position 9 | -OCH₃ | Modulate electronic properties and steric fit in binding pocket | Enhanced target selectivity |
This table provides a hypothetical example of an in silico design strategy for novel derivatives based on the this compound scaffold. It outlines how specific structural modifications are proposed to improve desired properties based on computational modeling insights. nih.gov
Biological Activity and Cellular Mechanism of Action of 9 Chloro N Methylacridine 4 Carboxamide
Antimicrobial Activity Research
In Vitro Studies against Bacterial Strains and Other Pathogens
No published studies were identified that investigated the in vitro antimicrobial activity of 9-Chloro-N-methylacridine-4-carboxamide against any bacterial strains or other pathogens. Therefore, data regarding its minimal inhibitory concentration (MIC), minimal bactericidal concentration (MBC), or spectrum of activity are not available.
Antileishmanial Activity and Associated Cellular Mechanisms
A search for literature concerning the antileishmanial properties of this compound yielded no specific results. There are no available studies that assess its efficacy against Leishmania species or investigate the potential cellular mechanisms, such as targeting kinetoplast DNA or inhibiting parasitic enzymes.
Investigation of Antimicrobial Resistance Modulation
There is no available research on the role of this compound in modulating antimicrobial resistance. No studies have explored its potential to act as an efflux pump inhibitor or to restore the efficacy of existing antibiotics against resistant strains.
Antitumor Activity Research: Cellular and Subcellular Mechanisms
Inhibition of Cancer Cell Proliferation and Metabolic Activity in Cellular Assays
No experimental data from cellular assays, such as MTT or similar proliferation assays, are available for this compound. Consequently, its potential to inhibit cancer cell proliferation and its half-maximal inhibitory concentration (IC₅₀) against any cancer cell line remain undetermined.
Induction of Programmed Cell Death (Apoptosis) Pathways in Cancer Cell Lines
There is a lack of scientific literature examining the ability of this compound to induce programmed cell death in cancer cells. No studies on its effects on apoptotic pathways, caspase activation, or changes in mitochondrial membrane potential have been published.
Based on an extensive search of scientific databases, there is currently no published research available on the biological activity of this compound. The specific areas of antimicrobial and antitumor activity, including detailed cellular and subcellular mechanisms, remain uninvestigated for this particular compound. While the broader class of acridine (B1665455) derivatives has been a subject of medicinal chemistry research, the findings for those analogs cannot be scientifically attributed to this compound. Future research would be required to determine if this compound possesses any of the biological activities outlined.
Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)
Acridine derivatives are recognized for their capacity to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. nih.gov A common outcome of this interference is the arrest of cells in specific phases of the cycle. For several acridine compounds, a notable effect is the induction of cell cycle arrest at the G2/M checkpoint. nih.gov This checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis (M phase).
The mechanism behind this G2/M arrest often involves the activation of DNA damage checkpoints. When DNA damage is detected, the cell cycle is halted to allow for repair. Acridine derivatives, through their interaction with DNA, can trigger these checkpoints. For instance, some cytotoxic agents that damage DNA lead to an irreversible arrest in the G2/M phase. nih.gov This is often mediated by the inhibition of the Cdc2/cyclin B complex, a key regulator of the G2/M transition. nih.gov The inhibition can occur through pathways involving the p53 tumor suppressor protein and the upregulation of p21CIP/WAF1, which can bind to and inhibit the Cdc2/cyclin B complex. nih.gov Additionally, the prevention of dephosphorylation of tyrosine 15 on Cdc2 is another mechanism that keeps the complex inactive and thus arrests the cell cycle. nih.gov
While direct studies on this compound are not available, a related stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), has been shown to induce G2/M phase arrest in human lung cancer cells. nih.gov This was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov Such findings on related heterocyclic compounds suggest a likely mechanism of action for this compound, though this remains to be experimentally verified.
Exploration of Multitargeting Mechanisms in Cellular Contexts
Furthermore, the interaction of acridine derivatives is not uniform across all DNA structures. Some derivatives show a high affinity for G-quadruplex DNA, which are four-stranded structures found in telomeres and promoter regions of certain oncogenes. nih.gov The stabilization of these G-quadruplex structures can inhibit the activity of telomerase, an enzyme essential for maintaining telomere length and implicated in cellular immortalization, a hallmark of cancer. nih.gov However, it has been noted that some of the most active 5-methylacridine-4-carboxamide derivatives, while having a high affinity for DNA, exhibit poor specificity between duplex and quadruplex DNA. nih.gov This suggests a broad interaction with DNA is a key feature of their activity.
The ability of acridine-4-carboxamides to act as DNA intercalators, topoisomerase poisons, and G-quadruplex stabilizers exemplifies their multitargeting nature within the cell.
Modulation of DNA Synthesis and Replication in Biological Systems
As DNA intercalating agents, acridine-4-carboxamides can directly interfere with the processes of DNA synthesis and replication. By inserting themselves between the base pairs of the DNA double helix, these compounds can cause a local unwinding of the DNA, altering its structure. nih.govijddd.com This distortion can impede the function of DNA polymerases and other enzymes involved in replicating the genetic material.
The use of thymidine (B127349) analogues, which are incorporated into newly synthesized DNA, is a common method to track and study DNA synthesis. mdpi.com The interference of DNA synthesis by external agents can be observed by a reduction in the incorporation of these analogues. The presence of an intercalating agent like an acridine-4-carboxamide derivative would be expected to slow down or halt the progression of the replication fork, thereby modulating the rate of DNA synthesis.
The inhibition of topoisomerases I and II by derivatives such as DACA also directly impacts DNA replication. nih.gov These enzymes are essential for relieving the torsional stress that builds up in the DNA helix as it is unwound for replication. By inhibiting their function, the replication process can be brought to a standstill, leading to an accumulation of DNA damage and the triggering of cell cycle arrest or apoptosis.
Influence on Gene Expression Pathways through DNA Interactions
The binding of acridine-4-carboxamides to DNA can have profound effects on gene expression. By intercalating into DNA, these compounds can interfere with the binding of transcription factors to their target sequences in gene promoter and enhancer regions. This can lead to either the upregulation or downregulation of specific genes.
Moreover, the interaction with specific DNA structures, such as G-quadruplexes in promoter regions, provides a more targeted mechanism for influencing gene expression. The stabilization of these structures can act as a roadblock for the transcriptional machinery, leading to the repression of the associated gene.
Advanced Research Applications and Methodological Developments for 9 Chloro N Methylacridine 4 Carboxamide
Application as Molecular Probes for Nucleic Acid Studies
The unique photophysical properties and DNA intercalating ability of the acridine (B1665455) scaffold make 9-Chloro-N-methylacridine-4-carboxamide and its derivatives valuable tools in molecular biology, particularly as components of molecular probes for nucleic acid studies.
Detection and Discrimination of Point Mutations in Oligodeoxynucleotides
Acridine-4-carboxamide derivatives are instrumental in the development of probes for the detection and discrimination of point mutations or single nucleotide polymorphisms (SNPs). Short oligodeoxynucleotide (ODN) probes offer high specificity for mutation detection, but their practical use can be limited by low melting temperatures (Tm). nih.govresearchgate.netnih.gov The incorporation of an acridine-4-carboxamide moiety helps to overcome this limitation. When covalently attached to an ODN probe, the acridine intercalates into the DNA duplex formed with a target sequence. This intercalation significantly stabilizes the correctly matched duplex, leading to a measurable difference in thermal stability compared to a duplex with a single-base mismatch. nih.gov This enhanced discrimination allows for reliable identification of point mutations. nih.gov The acridine moiety itself can also function as a fluorophore, enabling the differentiation of fully matched sequences from those containing point mutations through changes in fluorescence. nih.gov
Enhancement of Thermal Stability of Short DNA Duplexes for Diagnostic Probes
A primary application of acridine-4-carboxamides in diagnostics is their ability to increase the thermal stability of short DNA duplexes. nih.govresearchgate.netnih.gov This is a critical feature for diagnostic probes, as it allows for the use of shorter, more specific ODNs under stringent hybridization conditions. Research has demonstrated that covalently attaching highly active acridine-4-carboxamide intercalators to short ODN probes (e.g., 13 or 18 bases long) can increase the melting temperature (Tm) of the DNA duplex by nearly 8°C. researchgate.netnih.gov Studies involving a series of acridine derivatives have shown that optimal stabilization is often achieved when the acridine is decorated with a secondary carboxamide group carrying a non-bulky basic function attached via a short linker. nih.govresearchgate.netnih.gov This stabilization effect is dependent on the concentration of the acridine derivative when it is not covalently attached but used freely in solution.
Interactive Table: Effect of Acridine Derivative Concentration on DNA Duplex Stability
The following table illustrates the change in melting temperature (ΔTm) of a DNA duplex in the presence of varying concentrations of an acridine-4-carboxamide derivative.
| Concentration of Acridine Derivative (µM) | Change in Melting Temperature (ΔTm) in °C |
| 2.5 | 2.1 |
| 5.0 | 3.5 |
| 6.25 | 4.2 |
| 10.0 | 5.8 |
| 15.0 | 7.1 |
| 20.0 | 7.9 |
Strategies for Conjugation to Oligonucleotides and Other Biomolecules for Targeted Research
To function as effective components of diagnostic probes or targeted therapeutic agents, acridine-4-carboxamides must be covalently linked to biomolecules, most commonly oligonucleotides. A prominent and efficient method for this conjugation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. researchgate.net
This strategy involves synthesizing a derivative of the acridine-4-carboxamide that contains a reactive group, such as an azide. For example, a common precursor is 9-[(6-azidohexyl)amino]-N-[2-(dimethylamino)ethyl]-N-methylacridine-4-carboxamide. nih.gov The oligonucleotide is separately synthesized with a complementary reactive group, typically an alkyne, at a specific position. The azide-functionalized acridine and the alkyne-modified oligonucleotide are then joined in a highly efficient and specific "click" reaction, forming a stable triazole linkage. This method allows for precise placement of the acridine moiety within the oligonucleotide probe. researchgate.net Other chemical strategies can also be employed, selected based on the desired stability of the conjugate and its performance in subsequent assays. nih.gov
Development of Assays and High-Throughput Screening Methodologies utilizing the Compound
The intrinsic fluorescence of the acridine core is a key feature that facilitates the development of assays and high-throughput screening (HTS) methodologies. nih.govnih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify molecules with specific biological activities. nih.govnih.gov
Assays utilizing acridine-4-carboxamide derivatives can be designed to screen for compounds that inhibit or modulate the binding of the acridine to DNA. In such a format, a decrease or change in the fluorescence signal upon the displacement of the acridine probe by a test compound would indicate a "hit." These can be configured as fluorescence polarization or FRET-based assays. nih.gov Such screening campaigns are valuable for discovering new potential drug candidates that target DNA or DNA-associated proteins. nih.gov Furthermore, given that acridine derivatives are known inhibitors of enzymes like topoisomerases, HTS assays can be developed to screen for novel enzyme inhibitors. nih.gov These cell-free assays can identify compounds that disrupt critical enzyme functions, such as DNA relaxation or decatenation by topoisomerase II.
Contribution to the Understanding of Acridine-Based DNA Intercalators and Enzyme Inhibitors
The study of 9-aminoacridine-4-carboxamide (B19687) and its analogues has significantly contributed to the fundamental understanding of how acridine-based compounds interact with DNA and inhibit enzymes. As intercalating agents, these planar tricyclic molecules insert themselves between the base pairs of the DNA double helix. nih.gov Theoretical studies on 9-aminoacridine-4-carboxamide have been used to evaluate its binding preferences, suggesting a specificity for interaction with the major groove of GC-rich DNA sequences.
Furthermore, research into acridine derivatives has been pivotal in elucidating their role as topoisomerase inhibitors, a mechanism central to their use as anticancer agents. nih.gov These compounds can trap the "cleavable complex," which is an intermediate in the topoisomerase reaction cycle where the enzyme has cut the DNA strands. By stabilizing this complex, acridines prevent the re-ligation of the DNA, leading to double-strand breaks and ultimately cell death. nih.gov The study of hybrid molecules, such as acridine-triazole derivatives, continues to provide insights into the structure-activity relationships that govern topoisomerase II inhibition, guiding the design of new and more effective therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 9-Chloro-N-methylacridine-4-carboxamide, and how can reaction yields be optimized experimentally?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. Key steps include chlorination at the 9-position and methyl group introduction via reductive amination. To optimize yields, use Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor progress with thin-layer chromatography (TLC) and characterize intermediates via -NMR. For yield optimization, fractional factorial designs can reduce the number of trials while identifying critical parameters .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data interpretation be approached?
- Methodological Answer :
- -NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm) and methyl group singlet (δ ~3.0 ppm). Compare integrals to confirm stoichiometry .
- LC-MS : Confirm molecular ion peaks ([M+H]) and isotopic patterns (e.g., chlorine’s split). Use high-resolution MS to distinguish from impurities .
- IR : Validate carboxamide C=O stretch (~1650 cm) and aromatic C-Cl bonds (~750 cm) .
Q. How can solubility challenges be addressed for biological testing?
- Methodological Answer : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (≤1% DMSO). For in vivo studies, use co-solvents like Cremophor EL (10–20% w/v) or cyclodextrin-based formulations. Validate solubility via dynamic light scattering (DLS) to ensure no aggregation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to calculate HOMO-LUMO gaps for reactivity prediction (e.g., electrophilic substitution sites). Software like Gaussian or ORCA is recommended .
- Molecular Docking : Screen against target proteins (e.g., DNA topoisomerases) using AutoDock Vina. Validate docking poses with molecular dynamics (MD) simulations .
Q. What experimental strategies resolve discrepancies in spectral data during derivative characterization?
- Methodological Answer :
- NMR Discrepancies : If proton splitting patterns deviate, perform -NMR or 2D-COSY to resolve coupling. For ambiguous peaks, compare with simulated spectra (e.g., ACD/Labs or MestReNova) .
- Mass Spectrometry : Use tandem MS (MS/MS) to fragment ions and identify structural anomalies. Cross-validate with isotopic labeling or deuterated analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Methodological Answer :
- Analog Synthesis : Modify the acridine core (e.g., substituents at positions 4 or 9) or replace the methyl group with ethyl/cyclopropyl.
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) and assess toxicity (e.g., hemolysis assays). Use multivariate analysis to correlate structural features (e.g., LogP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
